Introduction: The Significance of Trifluoromethylated Quinolines
Introduction: The Significance of Trifluoromethylated Quinolines
An In-depth Technical Guide to 3-Methyl-8-(trifluoromethyl)quinolin-4-ol
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the synthesis, properties, and potential applications of 3-Methyl-8-(trifluoromethyl)quinolin-4-ol. While a specific CAS number for this compound is not readily found in public databases, this document provides a thorough analysis based on the well-documented chemistry of closely related analogs.
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities ranging from anticancer to antimalarial.[1][2] The strategic introduction of fluorine-containing substituents, particularly the trifluoromethyl (CF3) group, has become a powerful tool in modern drug design. The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Its strong electron-withdrawing nature and steric bulk can profoundly influence the electronic properties and conformation of the parent molecule, often leading to improved pharmacological profiles.[3] This guide focuses on the specific, albeit less documented, derivative: 3-Methyl-8-(trifluoromethyl)quinolin-4-ol, exploring its chemical identity, proposed synthesis, and potential utility.
Structural and Chemical Identity
The target molecule, 3-Methyl-8-(trifluoromethyl)quinolin-4-ol, possesses a quinoline core, which is a bicyclic aromatic heterocycle. It exists in tautomeric equilibrium with its keto form, 3-methyl-8-(trifluoromethyl)quinolin-4(1H)-one. The key substituents that define its chemical character are:
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8-(Trifluoromethyl) Group : This group significantly increases the lipophilicity of the molecule. Its strong electron-withdrawing properties can influence the pKa of the 4-hydroxyl group and the overall electron distribution in the quinoline ring system.
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3-Methyl Group : The methyl group at the C3 position is an electron-donating group, which can subtly modulate the electronic properties of the quinoline core.
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4-Hydroxyl Group : This group imparts acidic properties to the molecule and is a key site for potential hydrogen bonding interactions with biological targets.
Tautomerism of 3-Methyl-8-(trifluoromethyl)quinolin-4-ol
Caption: Keto-enol tautomerism of the quinolin-4-ol core.
CAS Number and Identification of Analogs
A direct CAS (Chemical Abstracts Service) number for 3-Methyl-8-(trifluoromethyl)quinolin-4-ol is not prominently available in chemical databases as of this writing. However, numerous structurally similar compounds have been synthesized and characterized. These analogs are invaluable for predicting the properties and reactivity of the target compound.
| Compound Name | CAS Number |
| 2-Methyl-8-(trifluoromethyl)quinolin-4-ol | 140908-88-9 |
| 8-(Trifluoromethyl)quinolin-4-ol | 23779-96-6 |
| 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid | 924633-55-6 |
| 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 31009-31-1 |
Proposed Synthetic Pathways
The synthesis of quinoline derivatives can be achieved through several established methodologies. For 3-Methyl-8-(trifluoromethyl)quinolin-4-ol, a logical approach would be a variation of the Conrad-Limpach or Gould-Jacobs reaction, followed by functional group manipulations if necessary. A plausible synthetic route is outlined below, starting from 2-amino-benzotrifluoride.
Proposed Synthesis Workflow
Caption: Proposed synthesis of 3-Methyl-8-(trifluoromethyl)quinolin-4-ol.
Experimental Protocol: Conrad-Limpach Synthesis (Hypothetical)
Step 1: Condensation
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In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 2-aminobenzotrifluoride and 1.1 equivalents of ethyl acetoacetate.
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Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
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Heat the mixture to reflux in a suitable solvent (e.g., toluene) with a Dean-Stark trap to remove water.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude intermediate, ethyl 3-((2-(trifluoromethyl)phenyl)amino)but-2-enoate.
Step 2: Cyclization
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Add the crude intermediate to a high-boiling point solvent, such as Dowtherm A.
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Heat the mixture to approximately 250 °C to induce thermal cyclization.
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Maintain the temperature until TLC analysis indicates the formation of the quinolinol product.
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Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.
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Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
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Purify the crude product by recrystallization or column chromatography to obtain pure 3-Methyl-8-(trifluoromethyl)quinolin-4-ol.
Physicochemical Properties (Predicted)
Based on data from its analogs, the following properties can be predicted for 3-Methyl-8-(trifluoromethyl)quinolin-4-ol.
| Property | Predicted Value | Rationale/Analog Data |
| Molecular Formula | C11H8F3NO | Based on structure |
| Molecular Weight | 227.18 g/mol | Based on structure[4] |
| Appearance | Off-white to light yellow solid | Similar analogs are described as off-white or light-colored powders or crystals.[5][6] |
| Melting Point | 170-180 °C | 8-(Trifluoromethyl)quinolin-4-ol has a melting point of 174-176 °C.[5] The methyl group may slightly alter this. |
| Storage | Sealed in a dry, room temperature environment. | Standard for similar organic compounds to prevent degradation.[5] |
| pKa | ~3.5 | The predicted pKa for 8-(trifluoromethyl)quinolin-4-ol is 3.51.[5] |
Potential Applications and Biological Relevance
Trifluoromethylated quinolines are a class of compounds with significant therapeutic potential. The incorporation of a CF3 group is a known strategy to enhance biological activity.[1]
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Anticancer Activity : Many quinoline derivatives have been investigated as anticancer agents.[1][7][8] They can exert their effects through various mechanisms, including the inhibition of signaling pathways like PI3K/Akt/mTOR or by disrupting microtubule polymerization.[2] The structural features of 3-Methyl-8-(trifluoromethyl)quinolin-4-ol make it a candidate for screening in cancer cell lines.
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Antibacterial and Antimalarial Agents : The quinoline scaffold is central to many antimalarial drugs like chloroquine and mefloquine.[1] Derivatives with trifluoromethyl groups have also shown promise as antibacterial agents.[9]
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Fluorescent Probes : The quinoline ring system is inherently fluorescent. This property, combined with the unique electronic effects of the trifluoromethyl group, makes these compounds suitable for development as fluorescent probes for biological imaging.[6][10]
Hypothesized Mechanism of Action in Oncology
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
3-Methyl-8-(trifluoromethyl)quinolin-4-ol represents a promising, yet underexplored, molecule within the broader class of fluorinated quinolines. While its specific synthesis and characterization are not widely published, a robust framework for its preparation and a strong rationale for its potential biological activity can be derived from the extensive literature on its structural analogs. This guide provides a scientifically grounded starting point for researchers aiming to synthesize and investigate this compound for applications in drug discovery, materials science, and beyond. Further empirical studies are necessary to validate the predicted properties and explore the full potential of this intriguing molecule.
References
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